molecular formula C8H9ClN2O B3142835 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride CAS No. 512809-98-2

3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride

Cat. No. B3142835
CAS RN: 512809-98-2
M. Wt: 184.62 g/mol
InChI Key: PZPLDIVJYBXJBU-UHFFFAOYSA-N
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Description

3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride is a versatile chemical compound used in scientific research. Its unique properties allow for various applications, such as organic synthesis and drug development. The molecular formula of this compound is C8 H9 Cl N2 O .


Synthesis Analysis

The synthesis of pyrazole compounds like 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds are often used as scaffolds in the synthesis of bioactive chemicals .


Molecular Structure Analysis

The molecular structure of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride consists of eight carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The molecular weight of this compound is 184.62 .

Scientific Research Applications

Synthesis and Anticancer Activity

A study highlights the synthesis of 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles, achieved using a novel catalyst under microwave irradiation. These compounds exhibited promising anticancer activity against colon and liver carcinoma cell lines, demonstrating the potential of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride derivatives in cancer research (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Catalytic Applications

A study describes the development of a new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, demonstrating the efficiency of various derivatives of enoyl chlorides like 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride in catalysis (Soloshonok et al., 2002).

Antibacterial Activity

Research into N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones, synthesized from hydrazonoyl chloride derivatives, has shown significant antibacterial activity. This underscores the relevance of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride in the synthesis of compounds with potential antibacterial properties (Abdullah et al., 2016).

Carbonylation of Allylic Halides

A study explored the carbonylation of allylic halides catalyzed by triethylphosphine complexes of rhodium, where compounds like 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride could play a role in forming various esters and enoates, illustrating its potential in organic synthesis (Payne & Cole-Hamilton, 1997).

Formation of Ynones

Research on the coupling of acyl chlorides and terminal alkynes, catalyzed by palladium complexes, suggests the use of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride in the efficient synthesis of ynones, highlighting its utility in organic chemistry (Chen et al., 2009).

properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-11-6-7(5-10-11)3-4-8(9)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLDIVJYBXJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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